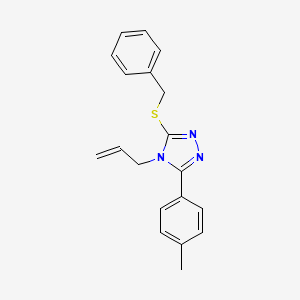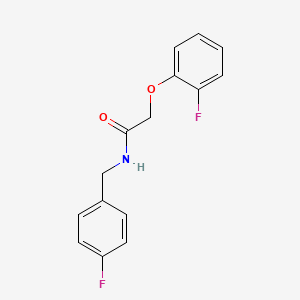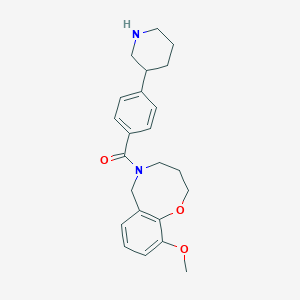![molecular formula C17H18N2O3S B5686103 5-(3,4-dimethoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5686103.png)
5-(3,4-dimethoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-dimethoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one, also known as DPTP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. DPTP belongs to the family of thieno[2,3-d]pyrimidin-4(3H)-one derivatives, which have been found to have various biological activities, including anticancer, antiviral, and anti-inflammatory effects.
Aplicaciones Científicas De Investigación
5-(3,4-dimethoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one has been investigated for its potential therapeutic applications in various diseases. One of the most studied areas is cancer research, where 5-(3,4-dimethoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one has shown promising results as an inhibitor of cancer cell growth and metastasis. Several studies have reported that 5-(3,4-dimethoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one can induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways. Moreover, 5-(3,4-dimethoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one has been found to sensitize cancer cells to chemotherapy and radiotherapy, making it a potential adjuvant therapy for cancer treatment.
In addition to cancer research, 5-(3,4-dimethoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one has also been investigated for its antiviral and anti-inflammatory activities. Several studies have reported that 5-(3,4-dimethoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one can inhibit the replication of viruses such as hepatitis B and C viruses and human immunodeficiency virus (HIV). Moreover, 5-(3,4-dimethoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one has been found to suppress the production of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.
Mecanismo De Acción
The mechanism of action of 5-(3,4-dimethoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one is not fully understood, but several studies have suggested that it targets specific signaling pathways involved in cell growth, survival, and apoptosis. One of the main targets of 5-(3,4-dimethoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer cells. 5-(3,4-dimethoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one has been found to inhibit the activity of this pathway, leading to the induction of apoptosis and the suppression of cancer cell growth.
In addition to the PI3K/Akt/mTOR pathway, 5-(3,4-dimethoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one has also been reported to target other signaling pathways such as the MAPK/ERK pathway and the NF-κB pathway, which are involved in cell proliferation, differentiation, and inflammation.
Biochemical and Physiological Effects
5-(3,4-dimethoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 5-(3,4-dimethoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one has been found to induce apoptosis, inhibit cell proliferation and migration, and sensitize cells to chemotherapy and radiotherapy. In addition, 5-(3,4-dimethoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one has been reported to inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.
In viral infections, 5-(3,4-dimethoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one has been found to inhibit the replication of viruses by targeting specific viral proteins or enzymes. For example, 5-(3,4-dimethoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one has been reported to inhibit the activity of the hepatitis B virus polymerase, which is essential for viral replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(3,4-dimethoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its high potency and specificity towards specific signaling pathways. 5-(3,4-dimethoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one has been found to be more potent than other thieno[2,3-d]pyrimidin-4(3H)-one derivatives in inhibiting cancer cell growth and metastasis. Moreover, 5-(3,4-dimethoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one has been shown to have low toxicity in normal cells, making it a potential therapeutic agent for cancer treatment.
One of the limitations of using 5-(3,4-dimethoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its poor solubility in water, which can limit its bioavailability and efficacy. Moreover, 5-(3,4-dimethoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one has a relatively short half-life in vivo, which can affect its pharmacokinetics and pharmacodynamics.
Direcciones Futuras
There are several future directions for 5-(3,4-dimethoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one research. One of the most promising areas is cancer research, where 5-(3,4-dimethoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one has shown potential as a therapeutic agent for various types of cancer. Further studies are needed to investigate the efficacy and safety of 5-(3,4-dimethoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one in preclinical and clinical settings.
Another area of future research is viral infections, where 5-(3,4-dimethoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one has shown potential as an antiviral agent. Further studies are needed to investigate the mechanism of action and efficacy of 5-(3,4-dimethoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one against different types of viruses.
Moreover, 5-(3,4-dimethoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one has been reported to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis. Further studies are needed to investigate the efficacy and safety of 5-(3,4-dimethoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one in animal models of inflammatory diseases.
In conclusion, 5-(3,4-dimethoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one is a promising compound that has been the subject of scientific research due to its potential therapeutic applications in cancer, viral infections, and inflammatory diseases. Further studies are needed to investigate the efficacy and safety of 5-(3,4-dimethoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one in preclinical and clinical settings.
Métodos De Síntesis
The synthesis of 5-(3,4-dimethoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one has been described in the literature by several research groups. One of the most commonly used methods involves the reaction of 3-propylthiophene-2-carboxylic acid with 3,4-dimethoxyaniline in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then cyclized with cyanogen bromide to yield 5-(3,4-dimethoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one. Other methods involve the use of different starting materials and reagents, but the overall strategy is similar.
Propiedades
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-4-7-19-10-18-16-15(17(19)20)12(9-23-16)11-5-6-13(21-2)14(8-11)22-3/h5-6,8-10H,4,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCKFTDWQMLDAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C(C1=O)C(=CS2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-dimethoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-tert-butyl-5-[2-(3-chloroisoxazol-5-yl)ethyl]-3-[2-(methylthio)ethyl]-1H-1,2,4-triazole](/img/structure/B5686026.png)
![N-[4-(1-azepanylcarbonyl)phenyl]butanamide](/img/structure/B5686028.png)

![4-{[2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5686040.png)
![(1S*,5R*)-6-(5-fluoro-2-methoxybenzoyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5686047.png)
![2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5686055.png)
![ethyl 2-methylimidazo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B5686060.png)
![N-(4-{[(3-chloro-4-fluorophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5686065.png)
![1-cyclopentyl-4-[(dimethylamino)(3-fluorophenyl)acetyl]-2-piperazinone](/img/structure/B5686071.png)
![5-fluoro-N~2~,N~4~,N~4~-trimethyl-N~2~-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B5686075.png)


![2-{3-[(1S*,5R*)-3-acetyl-3,6-diazabicyclo[3.2.2]non-6-yl]-3-oxopropyl}-5-fluoro-1H-benzimidazole](/img/structure/B5686120.png)